H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-NHEt.2CH3CO2H

Description

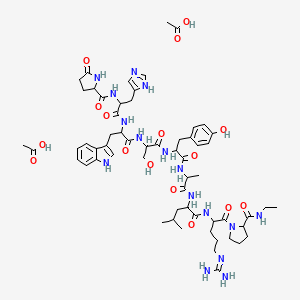

This peptide, composed entirely of racemic (DL) amino acids, features a sequence of pyroglutamic acid (Pyr), histidine (His), tryptophan (Trp), serine (Ser), tyrosine (Tyr), alanine (Ala), leucine (Leu), arginine (Arg), and proline (Pro), terminated with an ethylamide group (NHEt) and stabilized by two acetic acid counterions (2CH3CO2H). Its structural complexity arises from the racemic mixture of residues, which may confer resistance to enzymatic degradation compared to L-configured peptides .

Properties

IUPAC Name |

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H78N16O12.2C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;2*1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWSRXJWCYEGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86N16O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection des groupes amines

- Groupes Fmoc ou Boc : Les groupes de protection amine sont généralement Fmoc (fluorenylméthoxycarbonyle) ou Boc (tert-butyloxycarbonyle). La sélection dépend de la méthode de synthèse (en phase solide ou en solution). La synthèse en phase solide privilégie souvent Fmoc pour sa facilité de déprotection à base de base.

Protection des groupes latéraux

- Protéctions spécifiques : Les acides aminés avec groupes latéraux réactifs (par exemple, Arg, His, Ser) sont protégés par des groupes comme Pbf, Trt, t-Bu, ou Z, pour éviter les réactions indésirables lors de la couplage.

Protection du groupe pyroglutamique (Pyr)

- La pyroglutamine est souvent introduite sous forme protégée, comme la pyroglutamyl, pour assurer une intégration efficace lors de la synthèse.

Techniques de synthèse

Synthèse en phase solide (SPPS)

Méthode de Fmoc/t-Bu : La synthèse commence par la fixation du premier acide aminé (souvent en C-terminal) sur une résine, suivie par la déprotection Fmoc, puis la couplage de l'acide aminé suivant à l'aide d'agents de couplage tels que HATU, HBTU, ou DIC, en présence de bases comme DIPEA.

Cycle de synthèse : La répétition du cycle de déprotection et de couplage permet l'assemblage séquentiel du peptide.

Protection des chaînes latérales : Lors de chaque étape, les groupes protecteurs latéraux sont maintenus ou déprotégés selon la nécessité, en utilisant des agents spécifiques (ex. TFA pour la déprotection finale).

Couplage des acides aminés

Agents de couplage : HATU, HBTU, ou DIC en combinaison avec des bases comme DIPEA sont couramment utilisés pour activer les acides aminés et favoriser leur couplage.

Contrôle de la stéréochimie : L'utilisation d'acides aminés D ou L, selon la séquence, est essentielle pour obtenir la configuration désirée.

Introduction de groupes fonctionnels spécifiques

La terminaison N-terminale NHEt (éthylamide) est généralement introduite en utilisant un réactif d'amidation spécifique, comme l'éthylamine ou un dérivé acylé, lors de la dernière étape de synthèse.

La terminaison avec deux molécules d'acide acétique (2CH3CO2H) indique une formation de sel ou d'ester, souvent réalisée par réaction avec l'acide acétique en excès ou par traitement ultérieur.

Purification et caractérisation

Purification : La purification du peptide synthétisé se fait par chromatographie sur colonne (HPLC) en phase inverse, permettant d'obtenir une pureté >98%.

Caractérisation : La confirmation de la structure se fait par spectroscopie NMR, spectrométrie de masse (MS), et analyse de la pureté par HPLC.

Notes spécifiques issues de la littérature

La synthèse de peptides complexes comme celui-ci requiert une optimisation des agents de couplage et des conditions de réaction pour minimiser la racémisation et les réactions secondaires.

La synthèse de peptides contenant des acides aminés D, comme dans ce composé, doit être soigneusement contrôlée pour éviter la formation de diastéréoisomères indésirables.

La littérature indique également l'utilisation de stratégies de synthèse combinée, notamment la synthèse en solution pour certains segments, suivie d'une ligation pour assembler de plus longues chaînes.

Data Table: Techniques et Reagents Clés

| Étape de synthèse | Technique / Reagent | Objectif | Notes |

|---|---|---|---|

| Fixation initiale | Résine Wang ou Rink | Attacher le premier acide aminé | Résine à libération tardive |

| Déprotection | 20% piperidine en DMF | Enlever groupe Fmoc | Facile à contrôler |

| Couplage | HATU / HBTU + DIPEA | Ajouter acide aminé suivant | Haute efficacité, faible racémisation |

| Protection latérale | Groupes Pbf, Trt, t-Bu | Protéger groupes réactifs | Sélection selon acide aminé |

| Terminaison N-terminale | Éthylamine ou acide acétique | Introduire NHEt ou acide acétique | Dernière étape, purification finale |

Chemical Reactions Analysis

Types of Reactions: Alarelin Acetate undergoes various chemical reactions, including:

Reduction: Reduction reactions can break disulfide bonds, leading to the linearization of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Amino acid derivatives with protecting groups in the presence of coupling reagents like HBTU.

Major Products Formed:

Oxidation: Formation of disulfide-bonded cyclic peptides.

Reduction: Linear peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Alarelin Acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Alarelin Acetate involves its interaction with GnRH receptors located in the pituitary gland . By mimicking the natural GnRH, Alarelin Acetate influences the secretion of two key hormones: luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . Initially, it causes a surge in the levels of LH and FSH, but with continuous administration, it leads to desensitization of the GnRH receptors, resulting in decreased responsiveness and suppression of gonadal function . This property is particularly useful in clinical settings where temporary suppression of the reproductive system is desired .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

*Molecular weights are approximate.

†Exact values require mass spectrometry data.

The target peptide distinguishes itself via its ethylamide terminus and dual acetate counterions, which may enhance solubility in polar solvents compared to the semicarbazide-terminated analog .

Physicochemical Properties

The dual acetates in the target peptide likely improve aqueous solubility compared to analogs with fewer counterions. However, its racemic backbone may reduce crystallinity, contrasting with the ordered hydrogen-bonded networks seen in pure L- or D-Trp crystals .

Biological Activity

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-NHEt.2CH3CO2H is a complex peptide composed of several amino acids, including pyrrolidine, histidine, tryptophan, serine, tyrosine, alanine, leucine, arginine, and proline. This compound's unique structure suggests a variety of potential biological activities and therapeutic applications.

Chemical Composition and Structure

The compound consists of:

- Pyrrolidine (Pyr)

- Histidine (His)

- Tryptophan (Trp)

- Serine (Ser)

- Tyrosine (Tyr)

- Alanine (Ala)

- Leucine (Leu)

- Arginine (Arg)

- Proline (Pro)

These amino acids contribute to the compound's overall properties, influencing its interaction with biological systems and potential therapeutic effects.

Biological Activities

Research indicates that this peptide may exhibit various biological activities, including:

- Neuroprotective Effects : Tryptophan and tyrosine are known for their roles in neurotransmission, suggesting that this compound may enhance cognitive functions and protect against neurodegenerative diseases.

- Analgesic Properties : Peptides with similar structures have shown potential in pain relief mechanisms, possibly through modulation of neurotransmitter release.

- Anti-inflammatory Effects : The presence of amino acids like arginine may contribute to the modulation of immune responses and reduction of inflammation.

- Hormonal Regulation : The amino acid composition suggests potential involvement in hormone regulation, particularly through pathways influenced by tryptophan and tyrosine.

Synthesis Methods

The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-NHEt can be achieved through several methods:

- Solid-phase peptide synthesis (SPPS) : This method allows for efficient assembly of the peptide chain while minimizing side reactions.

- Liquid-phase synthesis : While less common for complex peptides, this method can be used for smaller scales or specific modifications.

Each method has its advantages regarding yield, purity, and scalability.

Case Studies and Research Findings

Several studies have explored the biological activity of similar peptides:

- A study investigating the neuroprotective effects of peptides containing tryptophan found that they could significantly enhance neuronal survival under stress conditions.

- Research on anti-inflammatory peptides indicated that those with arginine residues effectively modulated cytokine production in immune cells.

Interaction Studies

Understanding how H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-NHEt interacts with biological receptors is crucial for elucidating its mechanisms of action. Techniques employed in these studies include:

- Receptor binding assays : To determine the affinity of the peptide for specific receptors.

- Enzyme inhibition assays : To assess the compound's ability to inhibit or activate enzymes involved in metabolic pathways.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| H-Lys-Ala-Gly-Val-Thr-NH2 | Contains lysine and valine, affecting charge |

| H-Ala-Glu-Lys-Met-Gly-NH2 | Features glutamic acid, influencing metabolic pathways |

| H-Trp-Gly-Leu-Asp-Lys-NH2 | Emphasizes tryptophan's role in neurotransmission |

The distinct combination of amino acids in H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-NHEt sets it apart from other peptides, potentially conferring unique biological activities not fully replicated by other compounds.

Q & A

Basic Research Questions

Q. What are the critical parameters to control during solid-phase synthesis to ensure sequence fidelity in this peptide?

- Methodology :

- Temperature : Maintain 0–4°C during coupling reactions to minimize racemization of DL-amino acids .

- pH : Optimize to 8–9 for efficient deprotection and coupling, monitored via real-time pH sensors.

- Solvent selection : Use dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of protected residues.

- Purification : Post-synthesis, employ reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) to isolate the target peptide ≥95% purity .

Q. Which analytical techniques are most reliable for structural characterization?

- Methodology :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) and detect impurities.

- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC) to resolve sequence-specific signals and verify stereochemistry of DL-residues.

- Circular Dichroism (CD) : Assess secondary structure in solution (e.g., α-helix or β-sheet propensity) .

Q. How should researchers handle safety concerns related to DL-amino acid components?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct synthesis in fume hoods to avoid inhalation of volatile solvents or peptide dust.

- Emergency protocols : For skin/eye contact, rinse immediately with water (15+ minutes) and consult safety data sheets for DL-Proline and related residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

- Methodology :

- Assay standardization : Replicate experiments under identical buffer conditions (e.g., pH 7.4, 25°C) and peptide concentrations.

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target receptors, ensuring triplicate measurements for statistical rigor .

- Racemic mixture effects : Compare activity of DL- vs. L-/D-enantiomers to isolate contributions from stereoisomeric heterogeneity.

Q. What strategies optimize the peptide’s stability in aqueous solutions for long-term studies?

- Methodology :

- Lyophilization : Store the peptide as a lyophilized powder at -20°C to prevent hydrolysis.

- Buffer additives : Include 0.01% sodium azide or 1 mM EDTA to inhibit microbial growth or metal-catalyzed degradation.

- Stability assays : Monitor degradation via HPLC at 214 nm over 30 days under varying temperatures (4°C, 25°C, 37°C) .

Q. How do racemic DL-residues impact conformational dynamics compared to enantiopure analogues?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model the peptide in explicit solvent (e.g., TIP3P water) for 100 ns to compare flexibility of DL- vs. L-residues.

- X-ray crystallography : Co-crystallize with binding partners to resolve structural differences caused by stereochemical heterogeneity.

- Functional assays : Test enantiopure vs. racemic variants in receptor activation assays (e.g., cAMP or calcium flux measurements) .

Data Contradiction Analysis

Q. Why might NMR and CD spectra show conflicting secondary structure predictions?

- Methodology :

- Sample preparation : Ensure identical solvent conditions (e.g., 10 mM phosphate buffer vs. TFE for CD vs. NMR).

- Concentration effects : Dilute samples for NMR (0.5–1 mM) to avoid aggregation, which may skew CD results at higher concentrations.

- Temperature control : Conduct both experiments at 25°C to eliminate thermal unfolding artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.